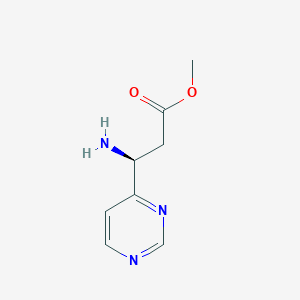

Methyl (s)-3-amino-3-(pyrimidin-4-yl)propanoate

Description

Properties

Molecular Formula |

C8H11N3O2 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

methyl (3S)-3-amino-3-pyrimidin-4-ylpropanoate |

InChI |

InChI=1S/C8H11N3O2/c1-13-8(12)4-6(9)7-2-3-10-5-11-7/h2-3,5-6H,4,9H2,1H3/t6-/m0/s1 |

InChI Key |

ZNWCOFGOSAEADS-LURJTMIESA-N |

Isomeric SMILES |

COC(=O)C[C@@H](C1=NC=NC=C1)N |

Canonical SMILES |

COC(=O)CC(C1=NC=NC=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

General Synthetic Strategy

The synthesis of Methyl (S)-3-amino-3-(pyrimidin-4-yl)propanoate typically involves nucleophilic addition reactions of pyrimidine derivatives with α,β-unsaturated esters or malonate derivatives, followed by stereoselective control to isolate the (S)-enantiomer.

- Key starting materials: Pyrimidine-4-carbaldehyde or substituted pyrimidines.

- Core reaction: Nucleophilic addition to methyl acrylate or related esters.

- Stereocontrol: Achieved by chiral catalysts or enzymatic resolution to obtain the (S)-configuration.

A typical synthetic route involves:

- Reaction of pyrimidine derivatives with methyl acrylate in the presence of a base such as sodium ethoxide.

- Use of chiral catalysts or resolving agents to selectively obtain the (S)-enantiomer.

This method is supported by the Rodionov reaction principle, which is a known approach for β-amino acid ester synthesis.

Specific Method Example

One documented method involves the reaction of substituted-methyl carbamimidothioate hydrobromides with 2-(ethoxymethylene)malononitrile in ethanol with Hunig’s base, leading to the formation of the desired β-amino ester.

Industrial Production Methods

Industrial synthesis focuses on scalability and purity:

- Use of continuous flow reactors to improve reaction control and yield.

- Automated systems for reagent addition and temperature control.

- Optimization of reaction times and purification steps to maximize enantiomeric excess and product purity.

These methods ensure high throughput and reproducibility required for commercial and research applications.

Analytical Characterization and Confirmation of Structure

The identity and purity of this compound are confirmed by:

| Technique | Purpose | Data/Details |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms pyrimidine ring, amino, and ester groups; stereochemistry | 1H and 13C NMR spectra show characteristic chemical shifts and coupling constants for the (S)-configuration |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight and purity verification | Retention time ~1.01 min; m/z consistent with molecular formula C8H11N3O2 |

| X-ray Crystallography | Absolute configuration determination (if crystalline) | Resolves stereochemistry and confirms molecular geometry |

Chemical Reaction Analysis Relevant to Preparation

The compound is chemically versatile, undergoing:

| Reaction Type | Reagents/Conditions | Outcome/Products |

|---|---|---|

| Ester Hydrolysis | Acidic or basic aqueous conditions | Conversion to carboxylic acid derivative |

| Amino Group Modification | Acylation (acetic anhydride), alkylation (benzyl chloride) | Formation of analogs with modified biological properties |

| Pyrimidine Ring Substitution | Halogenation, nitration under controlled conditions | Functionalized pyrimidine derivatives for further synthesis |

These reactions are often employed in the preparation of derivatives or intermediates for the target compound.

Comparative Synthesis Insights from Related Compounds

While direct literature on this compound is limited, analogous compounds such as 3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid have been synthesized via:

- Alkylation of chloro-substituted pyrimidine derivatives with ethyl 3-bromopropionate under phase-transfer catalysis.

- Subsequent saponification and substitution steps to install amino groups.

This approach highlights the utility of phase-transfer catalysis and nucleophilic aromatic substitution in preparing pyrimidine-containing amino acid esters.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Nucleophilic addition to methyl acrylate | Pyrimidine-4-carbaldehyde, sodium ethoxide, chiral catalyst | High stereoselectivity, straightforward | Requires chiral resolution |

| Reaction with carbamimidothioate hydrobromides | 2-(ethoxymethylene)malononitrile, Hunig’s base, ethanol | Efficient β-amino ester formation | Multi-step purification |

| Phase-transfer catalysis alkylation (analog approach) | Ethyl 3-bromopropionate, tetrabutylammonium hydrogensulfate | Scalable, mild conditions | Requires careful phase separation |

| Enzymatic or chiral catalyst resolution | Various chiral catalysts or enzymes | High enantiomeric purity | Catalyst cost and availability |

Research and Development Notes

- The stereochemical purity of the (S)-enantiomer is critical for biological activity and is typically ensured by asymmetric synthesis or resolution techniques.

- Industrial methods focus on continuous flow and automation to improve yield and reproducibility.

- Analytical methods such as NMR and LC-MS are essential for quality control during synthesis.

- Analogous synthetic strategies from related pyrimidine amino acid esters provide valuable insights for method optimization.

Chemical Reactions Analysis

Types of Reactions

Methyl (s)-3-amino-3-(pyrimidin-4-yl)propanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific substituents on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: N-methylpiperazine in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new pyrimidine derivatives with modified functional groups.

Scientific Research Applications

Methyl (s)-3-amino-3-(pyrimidin-4-yl)propanoate has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (s)-3-amino-3-(pyrimidin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting or modulating the activity of enzymes involved in critical cellular processes. For example, pyrimidine derivatives are known to interfere with DNA and RNA synthesis, making them valuable in anticancer research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Key analogs and their distinguishing features:

Key Observations:

Heterocyclic vs. This may improve solubility in polar solvents or binding to biological targets . The 3-chlorophenyl analog lacks heteroaromaticity, favoring hydrophobic interactions in lipid-rich environments .

Chlorine in the phenyl analog enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Stereochemical Considerations :

- The (s)-configuration of the main compound is absent in other analogs unless specified. Chirality can critically influence pharmacological activity, as seen in drugs like levodopa or esomeprazole.

Physicochemical and Functional Properties

- Solubility: Pyrimidine-containing compounds generally exhibit higher aqueous solubility than phenyl derivatives due to increased polarity. The dihydrochloride salt of 2-(aminomethyl)-5-methoxypyrimidin-4-ol exemplifies salt formation to enhance solubility .

- Stability : Ester groups (e.g., in the main compound and its analogs) are prone to hydrolysis under acidic or basic conditions, which may limit shelf-life but enable prodrug activation in vivo.

- Purity: Analogs like Methyl 3-amino-3-(3-chlorophenyl)propanoate achieve 95% purity, suggesting robust synthetic protocols. Data for the main compound is unavailable, highlighting a research gap .

Biological Activity

Methyl (S)-3-amino-3-(pyrimidin-4-yl)propanoate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : C8H11N3O2

- Molecular Weight : 181.19 g/mol

The structure features a pyrimidine ring, which is known for its role in various biological processes, and an amino acid moiety that enhances its interaction with biological targets.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in various metabolic pathways. This inhibition can lead to altered cellular functions and potentially therapeutic effects.

- Receptor Binding : It can bind to various receptors, modulating signaling pathways that are vital for cellular communication and function.

- Hydrogen Bonding : The amino group in the compound facilitates hydrogen bonding with active sites on enzymes or receptors, enhancing its biological efficacy.

Antimicrobial Activity

Research indicates that this compound has demonstrated notable antimicrobial properties. Studies have shown:

- Inhibition of Bacterial Growth : The compound has been tested against several bacterial strains, showing significant inhibition zones. For instance, it exhibited a minimum inhibitory concentration (MIC) ranging from 6 to 12.5 µg/mL against Gram-negative bacteria .

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 10 | 6 |

| S. aureus | 15 | 8 |

| P. aeruginosa | 12 | 10 |

| C. albicans | 20 | 12.5 |

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

- Cell Line Studies : In vitro studies on human leukemia cells revealed an IC50 value of approximately 0.13 ± 0.06 µM, indicating potent cytotoxicity compared to other compounds in the series .

Case Studies

- Study on Antitumor Activity :

- Antimicrobial Assessment :

Applications in Drug Development

Given its promising biological activities, this compound serves as a valuable building block in the synthesis of more complex organic molecules, particularly those aimed at developing new pharmaceuticals targeting infectious diseases and cancer. Its ability to modify enzyme activities and interact with cellular pathways positions it as a candidate for further pharmacological investigations.

Q & A

Q. How does stereochemistry impact pharmacological profiles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.